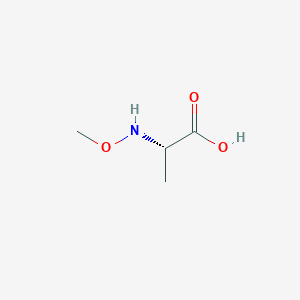
N-Methoxy-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-L-alanine is a derivative of the amino acid L-alanine, where the amino group is substituted with a methoxy group. This modification can significantly alter the chemical and biological properties of the compound, making it a subject of interest in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-L-alanine typically involves the alkylation of L-alanine. One common method is the nucleophilic substitution reaction where L-alanine is treated with a methoxy-containing reagent under basic conditions. For example, the reaction of L-alanine with methoxyamine in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, catalysts, and purification techniques are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-L-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form N-methyl-L-alanine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of N-methoxyacetaldehyde or N-methoxyacetic acid.
Reduction: Formation of N-methyl-L-alanine.
Substitution: Formation of various N-substituted L-alanine derivatives.
Scientific Research Applications
N-Methoxy-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-L-alanine involves its interaction with biological molecules, primarily through its methoxy and amino groups. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
N-Methyl-L-alanine: Similar in structure but with a methyl group instead of a methoxy group.
N-Ethoxy-L-alanine: Contains an ethoxy group, leading to different chemical and biological properties.
N-Propoxy-L-alanine: Another derivative with a propoxy group.
Uniqueness: N-Methoxy-L-alanine is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
(2S)-2-(methoxyamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBQMOBKHHECH-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
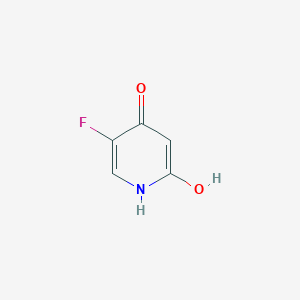
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoate](/img/structure/B7810006.png)
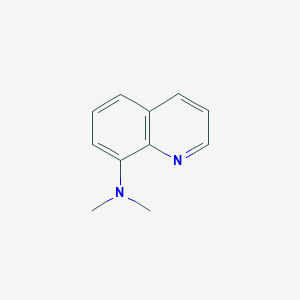
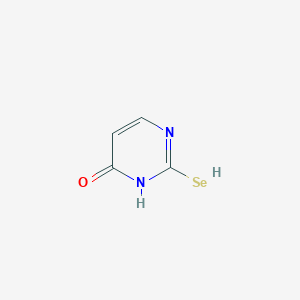
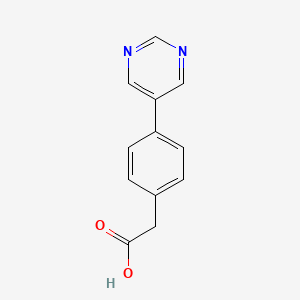



![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)
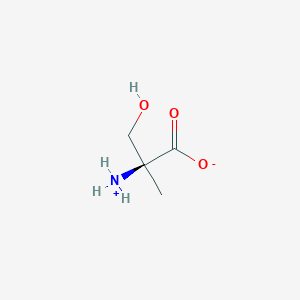
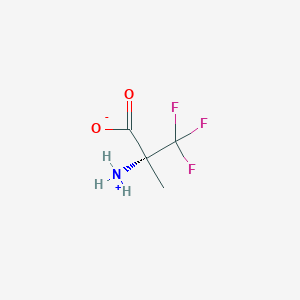

![2-[Cyano(cyanomethyl)amino]acetonitrile](/img/structure/B7810101.png)

